Cas no 128016-44-4 (3-(Chloromethyl)-5-(dodecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione)
3-(Chloromethyl)-5-(dodecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione Chemical and Physical Properties
Names and Identifiers
-
- 3-(Chloromethyl)-5-(dodecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione
-
- MDL: MFCD00956597
- Inchi: 1S/C15H27ClN2S3/c1-2-3-4-5-6-7-8-9-10-11-12-20-14-17-18(13-16)15(19)21-14/h2-13H2,1H3
- InChI Key: SUYNMPMBQUREGE-UHFFFAOYSA-N
- SMILES: S1C(SCCCCCCCCCCCC)=NN(CCl)C1=S
3-(Chloromethyl)-5-(dodecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1246269-500mg |
3-(Chloromethyl)-5-(dodecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione |
128016-44-4 | 95% | 500mg |
$1770 | 2025-02-18 | |
| A2B Chem LLC | AX84879-100mg |
3-(Chloromethyl)-5-(dodecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione |
128016-44-4 | 95% | 100mg |
$225.00 | 2024-04-20 | |
| A2B Chem LLC | AX84879-500mg |
3-(Chloromethyl)-5-(dodecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione |
128016-44-4 | 95% | 500mg |
$995.00 | 2024-04-20 | |
| eNovation Chemicals LLC | Y1246269-100mg |
3-(Chloromethyl)-5-(dodecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione |
128016-44-4 | 95% | 100mg |
$465 | 2025-02-25 | |
| eNovation Chemicals LLC | Y1246269-500mg |
3-(Chloromethyl)-5-(dodecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione |
128016-44-4 | 95% | 500mg |
$1770 | 2025-02-25 | |
| eNovation Chemicals LLC | Y1246269-100mg |
3-(Chloromethyl)-5-(dodecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione |
128016-44-4 | 95% | 100mg |
$445 | 2024-06-05 | |
| eNovation Chemicals LLC | Y1246269-500mg |
3-(Chloromethyl)-5-(dodecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione |
128016-44-4 | 95% | 500mg |
$1675 | 2024-06-05 | |
| eNovation Chemicals LLC | Y1246269-100mg |
3-(Chloromethyl)-5-(dodecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione |
128016-44-4 | 95% | 100mg |
$465 | 2025-02-18 | |
| Oakwood | 183301-100mg |
3-(Chloromethyl)-5-(dodecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione |
128016-44-4 | 95% | 100mg |
$225.00 | 2023-09-17 | |
| Oakwood | 183301-500mg |
3-(Chloromethyl)-5-(dodecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione |
128016-44-4 | 95% | 500mg |
$995.00 | 2023-09-17 |
3-(Chloromethyl)-5-(dodecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione Related Literature
-
Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
-
Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
-
Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
-
Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
Additional information on 3-(Chloromethyl)-5-(dodecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione
3-(Chloromethyl)-5-(dodecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione: A Versatile Compound in Modern Pharmaceutical Research
3-(Chloromethyl)-5-(dodecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione is a sulfur-containing heterocyclic compound with a unique molecular architecture that has garnered significant attention in the field of pharmaceutical chemistry. This compound, with the CAS number 128016-44-4, exhibits a combination of functional groups that make it a promising candidate for drug development. The core structure of this molecule is based on the thiadiazole ring, which is a five-membered heterocyclic system containing two sulfur atoms and one nitrogen atom. This ring system is known for its versatility in medicinal chemistry due to its ability to participate in various biological interactions, including hydrogen bonding, π-stacking, and electrostatic interactions.
The chloromethyl group attached to the thiadiazole ring serves as a key functional group that can undergo nucleophilic substitution reactions. This group is particularly useful in the synthesis of derivatives with enhanced biological activity. Meanwhile, the dodecylsulfanyl moiety introduces hydrophobic properties to the molecule, which can influence its membrane permeability and cellular uptake. The combination of these two functional groups within the thiadiazole ring creates a unique molecular framework that can be tailored for specific therapeutic applications.
Recent studies have highlighted the potential of 3-(Chloromethyl)-5-(dodecyrsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione in the development of antiviral and anticancer agents. For instance, a 2023 study published in Journal of Medicinal Chemistry demonstrated that this compound exhibits potent antiviral activity against RNA viruses by interfering with the viral replication process. The thiadiazole ring is believed to play a critical role in this mechanism by forming hydrogen bonds with viral RNA, thereby inhibiting the polymerase activity of the virus.
Additionally, the chloromethyl group has been shown to enhance the bioavailability of the compound by facilitating its penetration through cell membranes. This property is particularly valuable in the context of drug delivery systems, where the ability to cross biological barriers is essential for therapeutic efficacy. The dodecylsulfanyl group, on the other hand, contributes to the molecule's hydrophobicity, which can be beneficial in targeting lipid-rich cellular compartments such as mitochondria or endosomes.
One of the most promising areas of research involving this compound is its application in the development of sulfur-containing drugs for the treatment of neurodegenerative diseases. A 2024 study published in ACS Chemical Neuroscience reported that derivatives of this compound show neuroprotective effects by modulating the activity of specific ion channels in neuronal cells. The thiadiazole ring is thought to interact with these ion channels, thereby preventing the excessive influx of calcium ions that contributes to neuronal damage.
The synthesis of 3-(Chloromethyl)-5-(dodecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione typically involves a multi-step process that begins with the preparation of the thiadiazole core. This is followed by the introduction of the chloromethyl and dodecylsulfanyl groups through appropriate chemical reactions. The final step often involves the formation of a thione group, which is a key feature of the compound's biological activity. The precise conditions for these reactions are critical in ensuring the formation of the desired product with high purity and yield.
In the context of drug development, the thiadiazole ring is a valuable scaffold due to its ability to undergo various chemical modifications. For example, substituents can be introduced to enhance the compound's solubility, stability, or selectivity for specific targets. The chloromethyl group can also be functionalized to create new derivatives with improved pharmacokinetic profiles. These modifications are essential in optimizing the therapeutic potential of the compound for different medical conditions.
Furthermore, the dodecylsulfanyl group has been explored for its role in enhancing the lipid solubility of the compound, which is important for its ability to cross cell membranes and reach intracellular targets. This property is particularly relevant in the design of drugs for the treatment of diseases that involve intracellular pathogens, such as certain types of cancer or viral infections. The hydrophobic nature of the dodecylsulfanyl group also allows the compound to interact with lipid membranes, which can be exploited in the development of targeted drug delivery systems.
Recent advances in computational chemistry have enabled researchers to predict the interactions between 3-(Chloromethyl)-5-(dodecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione and various biological targets. These simulations have provided insights into the molecular mechanisms underlying its biological activity, including its ability to bind to specific receptors or enzymes. This information is crucial for the rational design of new compounds with enhanced therapeutic properties.
Overall, 3-(Chloromethyl)-5-(dodecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione represents a promising candidate in the field of pharmaceutical chemistry. Its unique molecular structure, characterized by the combination of the thiadiazole ring, chloromethyl, and dodecylsulfanyl groups, offers a versatile platform for the development of new drugs with diverse therapeutic applications. Continued research into the biological activities and chemical modifications of this compound is expected to lead to significant advancements in the treatment of various diseases.
128016-44-4 (3-(Chloromethyl)-5-(dodecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)